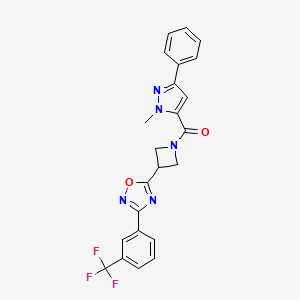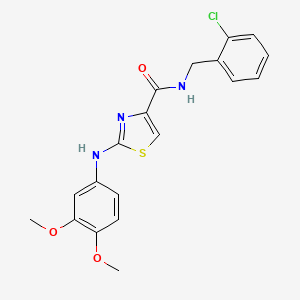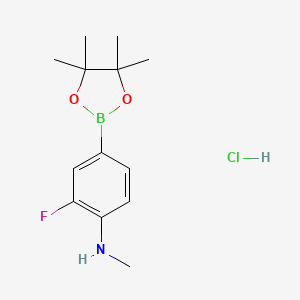
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline core. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Similar compounds, such as boric acid derivatives, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid derivatives are known to play a significant role in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Similar compounds have shown good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves a multi-step reaction process. One common method is the Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the aniline group to a nitro group.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 2-fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene.
Reduction: : Production of 2-fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Substitution: : Generation of various substituted derivatives based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential use in drug discovery and development.
Industry: : Utilized in the production of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: can be compared with other similar compounds, such as:
2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
. The uniqueness of This compound lies in its specific combination of fluorine, methyl, and boronic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9;/h6-8,16H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWTWYDMQNDSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

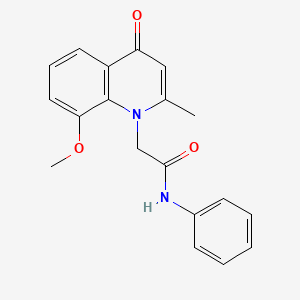
![6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2826995.png)
![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2826998.png)
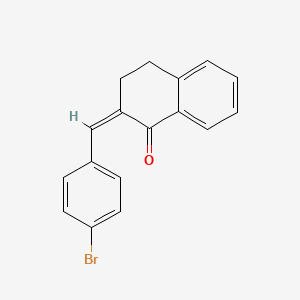
![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)
![(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2827005.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)
